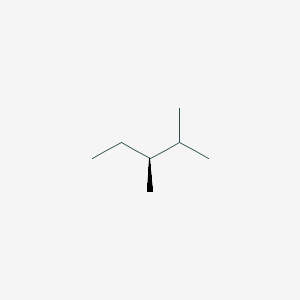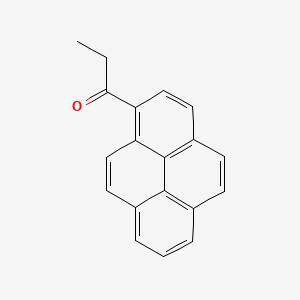
1-Pyren-1-ylpropan-1-one
Übersicht
Beschreibung
1-Pyren-1-ylpropan-1-one is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by a pyrene moiety attached to a propanone group. Pyrene derivatives, including this compound, are known for their unique photophysical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pyren-1-ylpropan-1-one can be synthesized through the Friedel-Crafts acylation of pyrene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyren-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-1-carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of the carbonyl group can yield 1-pyren-1-ylpropan-1-ol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Pyrene-1-carboxylic acid.
Reduction: 1-Pyren-1-ylpropan-1-ol.
Substitution: Halogenated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pyren-1-ylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong luminescence properties.
Biology: Employed in the study of biological macromolecules by tagging them with the pyrene moiety.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic electronic devices and sensors.
Wirkmechanismus
The mechanism of action of 1-Pyren-1-ylpropan-1-one is primarily based on its ability to interact with various molecular targets through π-π stacking interactions. These interactions facilitate the binding of the compound to specific sites on biological macromolecules, thereby influencing their function. The compound’s photophysical properties also play a crucial role in its applications as a fluorescent probe.
Vergleich Mit ähnlichen Verbindungen
1-Acetylpyrene: Similar in structure but with an acetyl group instead of a propanone group.
1-Pyrenylbutan-1-one: Contains a butanone group instead of a propanone group.
Uniqueness: 1-Pyren-1-ylpropan-1-one is unique due to its specific combination of the pyrene moiety and the propanone group, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and stability.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
1-pyren-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-2-17(20)15-10-8-14-7-6-12-4-3-5-13-9-11-16(15)19(14)18(12)13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIWAOXGROSMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283294 | |
| Record name | 1-pyren-1-ylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6321-66-0 | |
| Record name | NSC30825 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-pyren-1-ylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


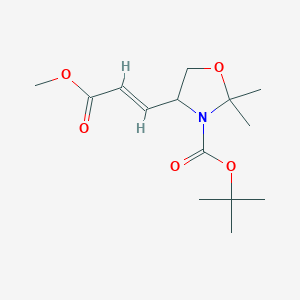
![1-[3,6-Bis(trifluoromethyl)pyridin-2-yl]azetidine-3-carboxylic acid](/img/structure/B8253386.png)
![1-[2-Methyl-4,6-bis(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B8253402.png)
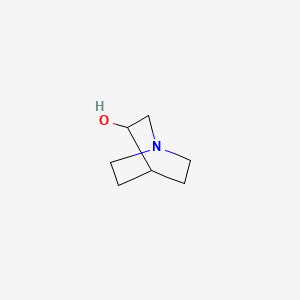
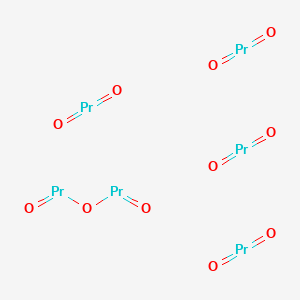
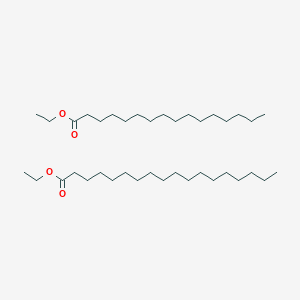
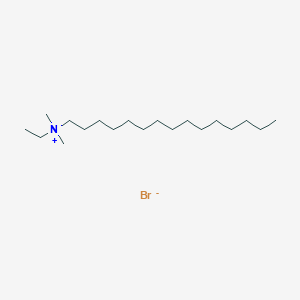
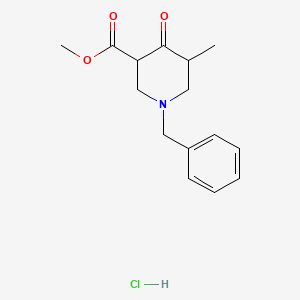
![[(3R,6R)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate](/img/structure/B8253451.png)
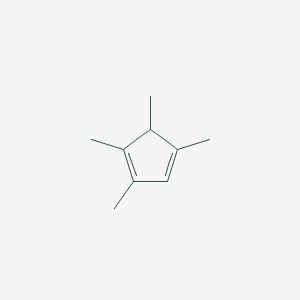
![Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride](/img/structure/B8253461.png)
![[(E)-hex-3-en-3-yl]phosphonic acid](/img/structure/B8253466.png)
![[(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate](/img/structure/B8253486.png)
